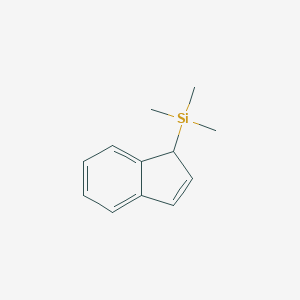

1H-Inden-1-yl(trimethyl)silane

Description

Significance of Indene (B144670) and its Derivatives in Organic and Organometallic Synthesis

Indene, a polycyclic aromatic hydrocarbon, and its derivatives are crucial structural motifs in a wide array of chemical contexts. bohrium.comwikipedia.orgresearchgate.net They are found in biologically active molecules and natural products, and serve as important intermediates in the synthesis of pharmaceuticals and functional materials. bohrium.comresearchgate.netontosight.ai In organometallic chemistry, the indenyl ligand, derived from indene, is highly valued. wikipedia.org Its ability to undergo η⁵ to η³ haptotropic shifts, known as the "indenyl effect," facilitates ligand substitution and enhances the catalytic activity of metal complexes. researchgate.netacs.org This structural flexibility allows for the creation of vacant coordination sites, which is a key aspect in the design of transition metal catalysts. researchgate.net The synthesis of various substituted indene derivatives is an active area of research, with methods ranging from the construction of the indene skeleton to the functionalization of the pre-existing framework. researchgate.netbeilstein-archives.org

Role of Silicon in Modulating Organic Reactivity and Structure

The incorporation of silicon into organic molecules profoundly influences their reactivity and structural properties. numberanalytics.com Organosilicon compounds are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for a myriad of transformations. numberanalytics.combohrium.com The trimethylsilyl (B98337) group, in particular, can act as a protecting group, a steric director, and an electronic modulator. rsc.org Silyl (B83357) groups can stabilize adjacent carbocations through the β-silicon effect, a phenomenon that underpins their utility in a range of electrophilic substitution reactions. bohrium.com This effect allows for the controlled formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of a silyl group can influence the regioselectivity and stereoselectivity of reactions, making them indispensable in the synthesis of complex molecular architectures. numberanalytics.comacs.org The distinct reactivity of the carbon-silicon bond, often exploited in cross-coupling and desilylation reactions, further expands the synthetic utility of organosilanes. acs.orgontosight.ai

Overview of 1H-Inden-1-yl(trimethyl)silane in Contemporary Chemical Research

This compound (CAS Number 18053-75-3) is an organosilicon compound that features a trimethylsilyl group attached to the 1-position of an indene ring. alfa-chemistry.comnih.gov This specific arrangement of atoms makes it a valuable intermediate in organic synthesis and a precursor for various organometallic complexes. ontosight.ai The presence of the trimethylsilyl group offers a handle for further functionalization and influences the reactivity of the indenyl moiety. Research has explored its use in the synthesis of more complex molecules and as a ligand in catalysis. For instance, silylated indenes have been employed in catalytic asymmetric annulation reactions to produce complex cyclic systems with high stereocontrol. rsc.orgmit.edu The interplay between the indenyl core and the trimethylsilyl group allows for unique reactivity patterns, making it a subject of ongoing interest in chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C12H16Si |

| IUPAC Name | (1H-Inden-1-yl)(trimethyl)silane |

| CAS Number | 18053-75-3 |

| Molar Mass | 188.34 g/mol |

| Appearance | Colorless oil |

Structure

3D Structure

Properties

IUPAC Name |

1H-inden-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVVYCRMXOFZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939347 | |

| Record name | (1H-Inden-1-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18053-75-3 | |

| Record name | 1-(Trimethylsilyl)indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1H-inden-1-yltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Inden-1-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trimethylsilylinden | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Inden 1 Yl Trimethyl Silane and Its Analogues

Direct Silylation Approaches to 1H-Inden-1-yl(trimethyl)silane

The most direct methods for synthesizing this compound involve the formation of a silicon-carbon bond at the C1 position of the indene (B144670) ring. These strategies can be broadly categorized into those mediated by deprotonation and those employing catalytic systems.

Deprotonation-Mediated Silylation Strategies

Deprotonation of indene followed by quenching with a silicon electrophile is a fundamental and widely used method for the synthesis of indenylsilanes. The acidic nature of the proton at the C1 position of the 1H-indene tautomer facilitates its removal by a strong base, generating an indenyl anion. This nucleophilic anion readily reacts with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, to yield the desired silylated indene.

A common procedure involves the treatment of indene with an organolithium reagent, like n-butyllithium (n-BuLi), in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The resulting indenyllithium is then reacted with trimethylsilyl chloride to produce this compound. ru.nllew.ro This method is effective for producing not only the monosilylated product but can be extended to create more complex structures. For instance, reacting bis(inden-1-yl)dimethylsilane with n-BuLi and then trimethylsilylchloride can yield (1-trimethylsilylindenyl)(indenyl)dimethylsilane. lew.ro

Alternative metal-free deprotonation-silylation methods have also been developed. One such approach utilizes a combination of a trifluoromethyltrialkylsilane and a fluoride (B91410) source, which can effectively silylate the C-H bonds of arenes, including indene. researchgate.net

Table 1: Reagents for Deprotonation-Mediated Silylation of Indene

| Base | Silylating Agent | Product | Reference |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride | This compound | ru.nl |

| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride | (1-trimethylsilylindenyl)(indenyl)dimethylsilane | lew.ro |

Catalytic Silylation Techniques for Indene Scaffolds

Catalytic methods offer an alternative to stoichiometric deprotonation, often providing milder reaction conditions and different selectivities. Transition metal catalysts, particularly those based on iridium, platinum, and iron, have been employed for the silylation of C-H bonds.

Iridium-catalyzed silylation has been shown to be effective for both aromatic and aliphatic C-H bonds. csic.esescholarship.orgresearchgate.net These systems can catalyze the dehydrogenative coupling of hydrosilanes with the indene scaffold. Similarly, platinum catalysts, such as Karstedt's catalyst, can be used for the hydrosilylation of indene derivatives. abo.fi For example, the hydrosilylation of enamines derived from indene has been achieved using platinum-based catalysts. csic.es

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign option for C-H functionalization. Iron complexes can catalyze silylation cascade reactions and other functionalizations of the indene ring system. beilstein-journals.org These catalytic approaches are a subject of ongoing research to improve efficiency and selectivity for the synthesis of specific indenylsilane isomers. rsc.org

Functionalization Reactions for Introduction of the Trimethylsilyl Group

Instead of direct silylation of the indene parent molecule, the trimethylsilyl group can be introduced onto an already functionalized indene scaffold. This approach allows for the synthesis of more complex and substituted indenylsilanes.

One such strategy involves the intramolecular Friedel-Crafts reaction of aryl-substituted propargyl silanes. This method provides access to silyl indenes through a cyclization reaction, where the silyl group is present on the starting material. researchgate.net

Another example is the conversion of an indanone to a trimethylsilyl enol ether. For instance, indanone can be treated with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a base like diisopropylethylamine (DIPEA) to form the corresponding silyl enol ether. chemrxiv.org This functionalized intermediate can then be used in subsequent reactions.

Furthermore, reactions can be performed on indenes that already bear other functional groups. For example, the addition of trimethylsilyl esters of trivalent phosphorus acids has been studied on the trimethylsilyl ester of 1H-indene-3-carboxylic acid, demonstrating the compatibility of the silyl group with further chemical transformations. researchgate.net

Synthesis of Bis(indenyl)silane and Other Indenylsilane Analogues

The synthesis of molecules containing two indenyl groups linked by a silicon atom, known as bis(indenyl)silanes, is of significant interest, particularly for their use as ligands in metallocene catalysts for olefin polymerization.

Preparation of Bis(1H-inden-1-yl)dimethylsilane and Derivatives

The most common method for the synthesis of bis(1H-inden-1-yl)dimethylsilane involves the reaction of two equivalents of indenyllithium with one equivalent of dichlorodimethylsilane. lew.rochemicalbook.com The indenyllithium is typically generated in situ by the deprotonation of indene with n-butyllithium. This reaction produces a mixture of stereoisomers (racemo and meso).

These bis(indenyl)silane ligands are crucial precursors for the synthesis of ansa-metallocenes, such as dimethylsilanediyl-bis(inden-1-yl)zirconium dichloride. google.com The synthesis of substituted derivatives, for example, dimethylbis(2-alkyl-4-arylindenyl)silane, follows a similar strategy starting from the appropriately substituted indene. ut.ac.ir

Table 2: Synthesis of Bis(indenyl)silanes

| Indenyl Precursor | Silicon Source | Product | Reference |

|---|---|---|---|

| Indenyllithium | Dichlorodimethylsilane | Bis(1H-inden-1-yl)dimethylsilane | chemicalbook.com, lew.ro |

Stereoselective Synthetic Pathways to Indenylsilane Stereoisomers

The synthesis of bis(indenyl)silanes typically results in a mixture of diastereomers: a racemic pair (R,R and S,S) and a meso compound (R,S). The control of stereochemistry in these syntheses is crucial for their application in asymmetric catalysis. The separation of these diastereomers can often be achieved by chromatography or crystallization. researchgate.net

The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the indenyl rings. The study of the thermal diastereomerization of indenylsilanes has provided insights into their fluxional character and the relative stabilities of the different stereoisomers. acs.org

While achieving high stereoselectivity in the initial synthesis can be challenging, strategies involving chiral auxiliaries or chiral catalysts are being explored. The principles of stereocontrol developed for other indenyl-metal complexes are relevant to the synthesis of chiral indenylsilanes. nih.gov Racemo-selective syntheses of related ansa-metallocenes have been developed, which rely on controlling the stereochemistry of the bis(indenyl) ligand precursor. researchgate.net The ultimate goal is to develop synthetic routes that provide specific stereoisomers in high purity, which is a key area of research in this field. slideshare.netscispace.com

Advanced Synthetic Strategies for Complex Indenylsilane Architectures

The construction of complex indenylsilane architectures often necessitates multi-step synthetic sequences and the application of modern catalytic methods. These advanced strategies enable the introduction of diverse functionalities and the creation of intricate molecular frameworks, which are of significant interest in materials science and organometallic chemistry.

One key approach involves the functionalization of the indenyl ring system prior to or following the introduction of the silyl group. This allows for the synthesis of indenylsilanes with tailored electronic and steric properties. For instance, indenylsilanes bearing organic and organometallic substituents have been prepared to investigate the influence of substitution on the rate of Current time information in Bangalore, IN.acs.org-silicon shifts. researchgate.netacs.org

The synthesis of more elaborate structures, such as those containing multiple indenyl or silyl groups, represents a significant synthetic challenge. An interesting example is the unexpected formation of a silicon-functionalized bis(trimethylsilyl)dibenzo[a,d]fulvalene during an attempt to synthesize 1,1,3-tris(trimethylsilyl)indene. researchgate.netacs.org This species was later rationally prepared in a 68% yield from 3,3'-bis(1-(trimethylsilyl))indene, highlighting a pathway to complex dimeric structures. researchgate.net

Furthermore, advanced strategies include the preparation of indenylsilanes designed for intramolecular reactions, such as Diels-Alder cycloadditions. collectionscanada.gc.ca This involves incorporating a dienophilic tether onto the indenylsilane framework. collectionscanada.gc.ca Such molecules are synthesized to explore their potential in constructing complex polycyclic systems. collectionscanada.gc.ca

The use of transition metal catalysis is another cornerstone of modern synthetic strategies for complex indenylsilanes. Rhodium-catalyzed reactions, for example, have been employed in the synthesis of substituted indenes which can serve as precursors to complex indenylsilanes. organic-chemistry.org Similarly, palladium-catalyzed carbene insertion reactions offer a route to functionalized indenylsilanes. researchgate.net These catalytic methods often provide high levels of regio- and stereoselectivity, which are crucial for the construction of well-defined complex architectures.

The table below summarizes selected examples of advanced synthetic strategies leading to complex indenylsilane architectures.

| Target Architecture | Key Synthetic Strategy | Precursors | Catalyst/Reagent | Reference |

| Substituted Indenylsilanes | Functionalization of the indenyl ring | Substituted indenes | Organolithium reagents, silyl halides | researchgate.netacs.org |

| Bis(trimethylsilyl)dibenzo[a,d]fulvalene | Dimerization/Rearrangement | 3,3'-bis(1-(trimethylsilyl))indene | Base | researchgate.net |

| Indenylsilanes with Dienophilic Tethers | Alkylation and Silylation | Alkylated indene | Metal(loid) fragment | collectionscanada.gc.ca |

| Functionalized Indenes (precursors) | Rhodium-catalyzed cyclization | Propargylic alcohols, boronic acids | Rh(I) catalyst | organic-chemistry.org |

| Functionalized Indenylsilanes | Palladium-catalyzed carbopalladation | Pendant alkenes or allenes with silyl groups | Palladium catalyst | researchgate.net |

These examples underscore the versatility of modern organic and organometallic synthesis in accessing a wide array of complex indenylsilane structures. The development of these advanced strategies is critical for advancing the applications of indenylsilanes in various fields.

Spectroscopic and Structural Elucidation of 1h Inden 1 Yl Trimethyl Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1H-Inden-1-yl(trimethyl)silane systems, offering precise information about the atomic connectivity and dynamic processes.

The 1H NMR spectrum of this compound displays characteristic signals corresponding to the trimethylsilyl (B98337) group and the protons of the indenyl ring. The trimethylsilyl protons typically appear as a sharp singlet at approximately 0.0 ppm, serving as a distinct marker for the silyl (B83357) moiety. The protons on the indenyl framework exhibit more complex splitting patterns and chemical shifts that are sensitive to their specific location within the ring system and the substitution pattern.

For instance, in a study of trimethyl(2-methyl-2,3-dihydro-1H-inden-2-yl)silane, the trimethylsilyl protons present as a singlet at -0.07 ppm, while the methyl group on the indenyl ring appears at 0.96 ppm. rsc.org The protons of the five-membered ring and the aromatic portion of the indene (B144670) system show characteristic multiplets in the olefinic and aromatic regions of the spectrum, respectively. rsc.orggoogle.com The precise chemical shifts and coupling constants provide valuable data for confirming the isomeric form of the molecule.

Table 1: Representative 1H NMR Chemical Shift Data for this compound Derivatives

| Compound | Trimethylsilyl Protons (δ, ppm) | Other Characteristic Protons (δ, ppm) | Solvent |

| Trimethyl(2-methyl-2,3-dihydro-1H-inden-2-yl)silane | -0.07 (s, 9H) | 0.96 (s, 3H, CH₃); 2.40 (d, 2H); 2.91 (d, 2H); 7.10-7.15 (m, 4H, Ar-H) | C₆D₆ |

| (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | -0.05 (s, 9H) | 1.37 (tt, 1H); 2.64 (dd, 2H); 2.81 (dd, 2H); 7.08-7.16 (m, 4H, Ar-H) | C₆D₆ |

Data sourced from various studies and may show slight variations based on experimental conditions. rsc.org

Complementing the proton data, 13C NMR spectroscopy provides detailed information about the carbon skeleton of this compound systems. The trimethylsilyl carbons typically resonate at a chemical shift close to 0 ppm. The carbon atoms of the indenyl ring give rise to a series of signals in the aliphatic and aromatic regions, with their exact chemical shifts being indicative of the substitution and electronic environment.

For example, in trimethyl(2-methyl-2,3-dihydro-1H-inden-2-yl)silane, the trimethylsilyl carbons are observed at -3.9 ppm. rsc.org The carbon atoms of the indenyl moiety appear at distinct chemical shifts, allowing for the complete assignment of the carbon framework. rsc.orggoogle.com

Table 2: Representative 13C NMR Chemical Shift Data for this compound Derivatives

| Compound | Trimethylsilyl Carbons (δ, ppm) | Indenyl Carbons (δ, ppm) | Solvent |

| Trimethyl(2-methyl-2,3-dihydro-1H-inden-2-yl)silane | -3.9 | 23.5, 28.1, 43.0, 125.1, 126.6, 143.5 | C₆D₆ |

| (2,3-Dihydro-1H-inden-2-yl)trimethylsilane | -3.0 | 26.3, 34.9, 124.5, 126.4, 145.0 | C₆D₆ |

Chemical shifts are reported in ppm relative to a standard reference. rsc.org

29Si NMR spectroscopy is a powerful tool for directly probing the silicon environment in this compound and related compounds. The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For trimethylsilyl groups attached to an indenyl ring, the 29Si chemical shift is typically observed in the range of -7 to -9 ppm. rsc.org

A key characteristic of this compound systems is their fluxional behavior, where the trimethylsilyl group can migrate between different positions on the indenyl ring. This dynamic process, often a rsc.orglew.ro-sigmatropic shift, can be effectively studied using variable-temperature NMR spectroscopy. At low temperatures, the migration is slow on the NMR timescale, and distinct signals for the different isomers can be observed. As the temperature is increased, the rate of migration increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. lew.roresearchgate.net

These dynamic NMR studies have been crucial in elucidating the mechanism of the silyl group migration and determining the thermodynamic parameters of the process. lew.roresearchgate.netcollectionscanada.gc.ca For example, 2D-EXSY NMR experiments have been employed to demonstrate the quasi-fluxional nature of certain indenylsilane systems. collectionscanada.gc.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound. The spectra are characterized by absorption bands corresponding to the vibrations of the trimethylsilyl group and the indenyl framework.

A prominent feature in the IR spectrum is the Si-C stretching vibration, which typically appears in the region of 1250-1245 cm⁻¹. google.com The C-H stretching vibrations of the methyl groups on the silicon atom are observed around 2955-2896 cm⁻¹. google.com The indenyl group gives rise to characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹). google.com The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) can be used to identify the particular isomer and substitution pattern of the indenylsilane. google.comepo.org

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgepo.org

The electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak (M+). google.com A characteristic fragmentation pattern involves the loss of a methyl group to give the [M-CH₃]⁺ ion, which is often a significant peak in the spectrum. google.com Another common fragmentation pathway is the cleavage of the Si-indenyl bond, leading to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is a hallmark of trimethylsilyl compounds. rsc.org The fragmentation of the indenyl ring itself can also be observed. The precise mass measurements from HRMS are crucial for confirming the identity of newly synthesized compounds. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For silylated indene systems, including derivatives of this compound, this method provides unambiguous proof of molecular structure, connectivity, and stereochemistry. The solid-state structure reveals critical details about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's reactivity and physical properties.

Key structural parameters obtained from X-ray diffraction data include the silicon-carbon bond lengths (Si-C), which are typically in the range of 1.88 to 1.93 Å for indenyl derivatives. lew.ro The geometry at the silicon atom is generally a distorted tetrahedron. The analysis also reveals the planarity of the indenyl ring system and the precise location of the silyl group, confirming which isomer is present in the crystal. researchgate.netlew.ro

| Parameter | Typical Value/Observation | Significance |

| Si-C(indenyl) Bond Length | 1.88 - 1.93 Å lew.ro | Confirms the covalent bond between silicon and the indenyl ring. |

| Conformation | Can be synclinal, anticlinal, or antiperiplanar in complexes. researchgate.net | Reveals the steric influence of the silyl group on the molecule's 3D shape. |

| Intermolecular Interactions | Weak C-H···π interactions can be observed. lew.ro | Provides insight into how molecules pack together in the solid state. |

| Isomer Confirmation | Unambiguously identifies the position of the silyl group (e.g., C1, C2, or C3). | Essential for verifying the outcome of synthetic procedures. |

This table contains representative data for silylated indenyl systems based on published crystal structures of related compounds.

Chromatographic Analysis Techniques for Purity and Isomer Ratios (e.g., GC Analysis)

Chromatographic techniques are indispensable for the analysis of this compound and related systems, providing crucial information on sample purity and the ratio of different isomers. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a particularly powerful method for this purpose due to the volatility of many silylated compounds. researchgate.netlibretexts.org

The primary applications of GC in this context are:

Purity Assessment: GC can effectively separate the target compound from starting materials, solvents, and by-products. The purity of a sample is determined by integrating the area of the corresponding peak and comparing it to the total area of all peaks in the chromatogram. libretexts.org For silylated indenes, nonpolar capillary columns are often employed for good separation. researchgate.net

Isomer Separation and Quantification: The synthesis of this compound can potentially yield a mixture of positional isomers, where the trimethylsilyl group is attached to different carbon atoms of the indenyl ring (e.g., 1-, 2-, or 3-position). These isomers often have slightly different physical properties, such as boiling points, allowing them to be separated by GC. libretexts.org The ratio of the isomers in the mixture can be accurately determined by comparing the integrated peak areas. Low-resolution GC-MS analysis can further support isomer identification through the fragmentation pattern of the indenyl moiety. researchgate.net

Derivatization is a common strategy in GC to enhance the volatility and thermal stability of analytes. sigmaaldrich.com However, since this compound is already silylated, it is generally suitable for direct GC analysis without further derivatization. The selection of appropriate GC conditions, such as the temperature program and column type, is critical for achieving baseline separation of all components of interest. researchgate.net

| Parameter | Typical Condition/Setting | Purpose |

| Technique | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. |

| Column | Capillary column, often with a nonpolar stationary phase (e.g., SE-30, HP-PONA). researchgate.netresearchgate.net | To separate compounds based on boiling point and polarity. |

| Injector Temperature | 250-280 °C mdpi.com | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., starting at 90-100 °C, ramping at 10 °C/min). mdpi.com | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

| Carrier Gas | Helium, Nitrogen | Inert gas to carry the sample through the column. |

This table outlines typical conditions for the GC analysis of silylated organic compounds, which are applicable to this compound.

Reactivity and Mechanistic Investigations of 1h Inden 1 Yl Trimethyl Silane

Sigmatropic Rearrangements and Molecular Dynamics

The fluxional behavior of 1H-Inden-1-yl(trimethyl)silane and its derivatives is a cornerstone of its chemistry. This dynamic nature is primarily governed by sigmatropic rearrangements, where the trimethylsilyl (B98337) group migrates across the indenyl framework. These processes have been extensively studied using techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy, including 2D-EXSY and single selective inversion experiments. collectionscanada.gc.ca

The principal rearrangement mechanism observed in indenylsilanes is the collectionscanada.gc.caacs.org-sigmatropic shift. lew.roresearchgate.net This process is thermally induced and involves the migration of the silyl (B83357) group from the C1 position to the C3 position (or vice-versa) via an iso-indene intermediate. researchgate.netmdpi.com This pathway is favored by orbital symmetry rules, which predict a suprafacial migration. researchgate.net Early investigations using variable-temperature ¹H NMR on trimethylsilylindene showed coalescence of the H(1) and H(3) signals at elevated temperatures, indicating a dynamic process. collectionscanada.gc.ca

While a direct collectionscanada.gc.cacolab.ws-allylic shift was initially considered, the evidence strongly supports the collectionscanada.gc.caacs.org-shift mechanism. lew.roresearchgate.net The involvement of the iso-indene intermediate, which temporarily disrupts the aromaticity of the six-membered ring, has been chemically proven by trapping it in a Diels-Alder reaction with tetracyanoethylene (B109619) (TCNE). researchgate.netmdpi.com This experiment provided definitive proof for the collectionscanada.gc.caacs.org-migration pathway.

The activation barrier (ΔG‡) for these collectionscanada.gc.caacs.org-silicon shifts in many indenylsilane systems has been determined to be approximately 24 kcal/mol. collectionscanada.gc.ca This barrier is low enough to allow for rapid migration at moderately high temperatures, leading to what is described as quasi-fluxional behavior. collectionscanada.gc.ca

To understand the factors governing the rate of rearrangement, various studies have introduced substituents onto the indenyl framework. colab.wsacs.org Research on indenylsilanes bearing additional methyl groups or even bulky organometallic fragments, such as a chromium tricarbonyl moiety or a dicobalt cluster, has been conducted. collectionscanada.gc.ca

Interestingly, data obtained from 2D-EXSY and single selective inversion NMR studies revealed that these structural modifications have a minimal impact on the energy barrier for the collectionscanada.gc.caacs.org-silicon shift. collectionscanada.gc.ca The activation free energy (ΔG‡) remains consistently around 24 kcal/mol across a range of substituted indenylsilanes. collectionscanada.gc.ca This suggests that the migration process is largely governed by the intrinsic electronic properties of the indenyl-silicon system and is not significantly perturbed by steric or electronic changes introduced by substituents on the ring.

| System | Perturbation | Effect on Migration Barrier (ΔG‡) | Reference |

| Indenylsilanes | Methyl substituents | Little impact | collectionscanada.gc.ca |

| Indenylsilanes | π-bonded chromium fragment | Little impact | collectionscanada.gc.ca |

| Indenylsilanes | Adjacent dicobalt cluster | Little impact | collectionscanada.gc.ca |

The consequence of the collectionscanada.gc.caacs.org-silatropic shift is most elegantly demonstrated in bis(indenyl)silane systems, such as bis(inden-1-yl)dimethylsilane. These molecules can exist as a pair of enantiomers (racemic or d,l form) and a diastereomeric meso form. lew.romdpi.com The key mechanistic feature of the suprafacial collectionscanada.gc.caacs.org-shift is that it inverts the absolute configuration of the stereogenic center at C1. lew.ro

This inversion provides a pathway for the interconversion of the racemic and meso isomers. lew.ro For example, a single collectionscanada.gc.caacs.org-shift in one of the indenyl rings of the R,R-enantiomer will convert it to the R,S-diastereomer (meso form). Subsequent shifts can interconvert all possible stereoisomers. This dynamic process can be monitored by NMR spectroscopy, where the signals for the diastereomers broaden and coalesce at elevated temperatures. collectionscanada.gc.ca Detailed kinetic data from 'H-'H EXSY and selective inversion NMR experiments have confirmed that this interconversion occurs via a single dynamic process consistent with the collectionscanada.gc.caacs.org-shift mechanism. collectionscanada.gc.ca

Transformations Involving the Silicon-Carbon Bond

Beyond its dynamic rearrangements, the silicon-carbon bond in 1H-indenyl(trimethyl)silane is susceptible to cleavage, enabling a variety of synthetic transformations. These reactions are crucial for using indenylsilanes as synthons for introducing the indenyl group in more complex molecules.

Protiodesilylation, the replacement of a silyl group with a proton, can occur under certain conditions, often as a competing side reaction in other transformations. worktribe.com This reaction is typically promoted by acid or sources of electrophilic protons.

More synthetically useful is the fluoride-mediated desilylation. The high affinity of silicon for fluoride (B91410) is the driving force for this reaction. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective at cleaving the Si-C bond. nih.govfrontiersin.org The fluoride ion attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. frontiersin.orgorganic-chemistry.org This intermediate is unstable and readily undergoes cleavage of the silicon-carbon bond, typically generating an indenyl anion, which can then be trapped by an electrophile. This fluoride-induced reactivity is a cornerstone of organosilicon chemistry, enabling reactions like Peterson alkenations and serving as the activation step in many cross-coupling reactions. rsc.org

This compound can potentially serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the C1 position of the indenyl ring.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide. organic-chemistry.orgwikipedia.org A crucial requirement for this reaction is the activation of the stable silicon-carbon bond. This is typically achieved using a fluoride source (like TBAF) or a base, which generates a more reactive pentavalent silicon species. organic-chemistry.org While powerful, the Hiyama coupling has seen limited success with robust alkyltrimethylsilanes due to the strength and low polarity of the Si-C(sp³) bond. organic-chemistry.org For 1H-indenyl(trimethyl)silane, a successful Hiyama coupling would likely require forcing conditions and a highly efficient catalytic system to overcome the stability of the starting silane (B1218182). nih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While the indenyl group in 1H-indenyl(trimethyl)silane is not an alkyne, the related compound, trimethylsilylacetylene, is a very common reagent in Sonogashira reactions. libretexts.org It is often used as a stable and easy-to-handle precursor for a terminal alkyne, with the trimethylsilyl group being removed in situ by the amine base used in the reaction. wikipedia.org By analogy, while direct coupling of the indenyl group is a Hiyama-type reaction, the principles of activating Si-C bonds are shared. The successful use of organosilanes in cross-coupling highlights their utility as stable yet reactive synthons, provided the correct activation method is employed.

Cycloaddition Chemistry of Indenylsilane Systems

The indenylsilane framework, featuring a silicon-substituted five-membered ring fused to a benzene (B151609) ring, presents a unique platform for exploring various cycloaddition reactions. The interplay between the aromatic character of the indenyl moiety and the electronic and steric influence of the trimethylsilyl group dictates the reactivity and selectivity of these transformations.

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, offers a powerful tool for elaborating the indenyl scaffold. wikipedia.org This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene to a dienophile. wikipedia.orgiitk.ac.in In the context of indenylsilanes, the indenyl system can act as the diene component.

The stereochemical outcome of Diels-Alder reactions is highly dependent on the geometry of both the diene and the dienophile, with the reaction being stereospecific. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the starting materials is retained in the product. For instance, a cis-dienophile will lead to a product with cis substituents on the newly formed ring. libretexts.org

A key factor governing the stereoselectivity is the "endo rule," which predicts that the dienophile's substituent with the most significant electron-withdrawing or conjugating character will orient itself towards the developing diene π-system in the transition state. wikipedia.org This endo approach is often favored despite being more sterically hindered, a preference attributed to secondary orbital interactions. chemarticle.com

In intramolecular Diels-Alder reactions, the conformational biases of the transition state can significantly influence the stereochemical outcome. wikipedia.org For instance, in nickel-catalyzed intramolecular [4+2] cycloadditions of dienyne systems, the stereochemistry of the starting diene is conserved in the cycloadduct. williams.edu This allows for predictable control over the formation of multiple stereocenters. masterorganicchemistry.comwilliams.edu

The regioselectivity of the Diels-Alder reaction, which determines the constitutional isomers formed when unsymmetrical dienes and dienophiles are used, is also a critical aspect. masterorganicchemistry.com Generally, the reaction follows the "ortho-para" rule, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

Table 1: Stereochemical Outcomes in Diels-Alder Reactions

| Diene/Dienophile Geometry | Product Stereochemistry | Controlling Factors |

| cis-Dienophile | cis (syn) | Concerted mechanism, suprafacial addition libretexts.org |

| trans-Dienophile | trans (anti) | Concerted mechanism, suprafacial addition libretexts.org |

| Asymmetric diene/dienophile | Endo or Exo | Alder endo rule, secondary orbital interactions, steric effects wikipedia.orgchemarticle.com |

| Intramolecular reaction | Dependent on tether | Conformational stability of the transition state wikipedia.org |

Beyond the well-established Diels-Alder reaction, indenylsilane systems can participate in other cycloaddition pathways, expanding their synthetic utility.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to construct five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction is a concerted, stereospecific process. organic-chemistry.org Azomethine ylides, for example, can undergo 1,3-dipolar cycloaddition with alkenes to yield pyrrolidines. wikipedia.org The regioselectivity of these reactions is governed by both electronic and steric factors, as well as frontier molecular orbital (FMO) interactions. organic-chemistry.orgmdpi.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between enones and alkenes provide a route to cyclobutane (B1203170) rings. wikipedia.org These reactions typically proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org While intermolecular [2+2] cycloadditions of acyclic enones can be challenging due to competing cis-trans isomerization, visible light photocatalysis has emerged as a method to promote efficient and selective reactions. nih.gov

[2+2+2] Cycloadditions: This powerful, atom-efficient reaction allows for the synthesis of carbo- and heterocyclic six-membered rings from three unsaturated components, such as alkynes and nitriles. rsc.org These reactions are often catalyzed by various organometallic complexes. rsc.org

Table 2: Overview of Other Cycloaddition Reactions

| Cycloaddition Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole, Dipolarophile | 5-membered heterocycle | Concerted, stereospecific, forms heterocycles wikipedia.orgorganic-chemistry.org |

| [2+2] Cycloaddition | Enone, Alkene | Cyclobutane | Stepwise (photochemical), can be promoted by photocatalysis wikipedia.orgnih.gov |

| [2+2+2] Cycloaddition | 3 unsaturated components | 6-membered ring | Atom-efficient, often metal-catalyzed rsc.org |

Electrophilic and Nucleophilic Reactions of the Indenyl Moiety

The indenyl moiety in this compound exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The outcome of these reactions is significantly influenced by the nature of the reactants and the reaction conditions.

Kinetic studies have shown that the nucleophilicity of the indenyl system is dramatically affected by the counterion. wisc.edu For instance, ionic indenyl alkali metal compounds are vastly more reactive towards electrophiles like benzhydrylium ions than the corresponding indenyltrimethylsilane. wisc.edu

Electrophilic attack on the indenyl moiety of this compound can occur at different positions. Evidence suggests that electrophilic attack at the 1- or 3-position is possible. wisc.edu In some cases, the reaction can lead to the formation of a benzyl (B1604629) cation stabilized by the remote silyl group. wisc.edu The reaction of silyl-substituted alkynes with iodinating agents can result in an electrophilic ipso-substitution, replacing the silyl group. iupac.org

The indenyl ligand can also influence the reactivity of metal complexes. The "indenyl effect" describes the rate enhancement observed in substitution reactions of indenyl metal complexes compared to their cyclopentadienyl (B1206354) analogues. nih.gov This is attributed to the lower symmetry and smaller HOMO-LUMO gap of the indenyl ligand, which makes certain reaction pathways, such as those involving spin crossover, more accessible. nih.gov

Radical Reactions and Reductions Utilizing Hydrosilane Character

Hydrosilanes, compounds containing a silicon-hydrogen bond, are versatile reagents in organic synthesis, particularly in reduction and radical reactions. wikipedia.orgresearchgate.net The Si-H bond is weaker than a C-H bond and its polarity, with silicon being less electronegative than hydrogen, imparts hydride-donating character. wikipedia.org

This compound, while not a traditional hydrosilane, can participate in reactions that leverage the reactivity of the Si-C bond. For instance, in the presence of a radical initiator, silyl hydrides can react with azides to generate N-silylarylaminyl radicals. wikipedia.org

The development of radical-based transformations has historically relied on tin hydrides, but their toxicity has driven the search for alternatives. acs.org Organosilanes, such as tris(trimethylsilyl)silane, have emerged as effective replacements for free radical reductions. researchgate.netthermofishersci.in

Furthermore, cyclohexa-2,5-dien-1-yl-silanes have been developed as precursors for gaseous hydrosilanes. google.com These can be used in transfer hydrogenations and hydrosilylations. For example, the reaction of 2-methyl-1H-indene with cyclohexa-2,5-dien-1-yltrimethylsilane in the presence of a catalyst can yield trimethyl(2-methyl-2,3-dihydro-1H-inden-1-yl)silane. google.com

Computational Chemistry Studies on 1h Inden 1 Yl Trimethyl Silane and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has been effectively applied to study silyl-indenyl systems, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G(d), have been employed to determine the gas-phase molecular structure of silyl-indenyl compounds. collectionscanada.gc.ca For instance, in studies of analogous bis(inden-1-yl)dimethylsilane, DFT calculations have revealed an almost orthogonal arrangement of the two indenyl groups. collectionscanada.gc.caresearchgate.net This type of calculation is crucial for understanding the steric and electronic environment around the silicon atom and the indenyl moiety.

The electronic structure analysis through DFT provides insights into the charge distribution within the molecule. For example, calculations on 1-trimethylsilyl-1H-indene analogues show the distribution of electrostatic charges on the carbon atoms of the indenyl ring, which is critical for understanding the molecule's reactivity. collectionscanada.gc.ca

Transition State Characterization for Rearrangement Mechanisms

A key feature of 1H-Inden-1-yl(trimethyl)silane and related compounds is their fluxional behavior, specifically the collectionscanada.gc.caacs.org-sigmatropic shift (silatropic migration) of the trimethylsilyl (B98337) group around the cyclopentadienyl (B1206354) ring of the indene (B144670) system. DFT calculations are instrumental in characterizing the transition states of these rearrangement mechanisms. collectionscanada.gc.canih.gov

By calculating the energy of the transition state, researchers can determine the activation energy barrier for the migration. For related silyl-indenyl compounds, these barriers for the collectionscanada.gc.caacs.org sigmatropic shifts have been calculated to be in the range of 25-26 kcal/mol. collectionscanada.gc.caresearchgate.net These theoretical calculations help to rationalize the dynamic processes observed experimentally, such as through variable-temperature NMR spectroscopy. nih.gov The calculations can also elucidate the structure of the short-lived isoindene intermediates that are formed during the rearrangement process. nih.gov

Molecular Orbital (MO) Calculations for Electronic Properties

Molecular Orbital (MO) calculations are fundamental to understanding the electronic properties and reactivity of molecules. In the context of this compound and its analogues, MO calculations have been used to estimate the relative ability of different silyl (B83357) groups to migrate around the indenyl ring. collectionscanada.gc.caresearchgate.net These calculations provide a quantitative measure of the migration barriers, which are influenced by the electronic effects of the substituents on the silicon atom and the indenyl group. collectionscanada.gc.ca The analysis of frontier molecular orbitals (HOMO and LUMO) can also predict the sites most susceptible to electrophilic or nucleophilic attack.

Semiempirical Calculation Methods (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT methods for studying large molecular systems. nih.gov These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. nih.gov

In the study of silyl-indenyl systems, AM1 calculations have been successfully used to calculate the migration barriers of various substituents, including the trimethylsilyl group. collectionscanada.gc.caresearchgate.net The method has also been applied to determine the relative energies of different isomers and deprotonated forms of these compounds, providing insights into their thermodynamic stability. collectionscanada.gc.ca For example, AM1 calculations have been used to assess the relative migration aptitude of different groups in the reaction products of silylated indenyl compounds. collectionscanada.gc.ca

| Computational Method | Application in Silyl-Indenyl Systems | Key Findings |

| DFT (B3LYP/6-31G(d)) | Geometry Optimization, Electronic Structure, Transition State Characterization | Orthogonal arrangement of indenyl groups in analogues; Calculation of migration energy barriers (approx. 25-26 kcal/mol). collectionscanada.gc.caresearchgate.net |

| Molecular Orbital (MO) | Estimation of relative migration ability of silyl groups | Provides quantitative data on migration barriers based on electronic properties. collectionscanada.gc.caresearchgate.net |

| Semiempirical (AM1) | Calculation of migration barriers and relative energies of isomers | A computationally efficient method for predicting thermodynamic stability and reaction pathways. collectionscanada.gc.caresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the dynamic behavior of this class of compounds is a central theme of investigation. nih.gov The fluxional nature, characterized by the sigmatropic rearrangements of the silyl group, is a form of molecular dynamics. This dynamic process is typically studied using 2D-EXSY NMR spectroscopy, which provides experimental evidence of the exchange processes. collectionscanada.gc.ca

Computational studies, particularly DFT calculations of the transition states, provide the theoretical framework to understand the energy landscape of these dynamic processes. nih.gov Therefore, while classical MD simulations tracking the trajectory of each atom over time may not be the primary tool, the "molecular dynamics" in the sense of the molecule's structural rearrangements are a key focus of computational and experimental research on silyl-indenyl systems. collectionscanada.gc.canih.gov

Validation and Correlation of Computational Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental results. For this compound and its analogues, there is a strong correlation between computational findings and experimental data. collectionscanada.gc.canih.gov

For instance, the migration barriers for the collectionscanada.gc.caacs.org-sigmatropic shifts calculated using DFT and semiempirical methods are in good agreement with the activation free energies (ΔG‡) determined from dynamic NMR experiments. collectionscanada.gc.canih.gov The calculated molecular structures from DFT are also consistent with X-ray crystallographic data for related compounds. collectionscanada.gc.ca Furthermore, the predicted relative stabilities of different isomers from computational studies align with the product distributions observed in chemical reactions. collectionscanada.gc.ca This synergy between computational and experimental methods provides a robust understanding of the chemical and physical properties of these fascinating molecules.

| Computational Prediction | Experimental Validation Method | Correlation |

| Migration Energy Barriers | Dynamic NMR Spectroscopy (e.g., 2D-EXSY) | Good agreement between calculated activation energies and experimentally determined free energies of activation. collectionscanada.gc.canih.gov |

| Molecular Geometry | X-ray Crystallography | Calculated gas-phase structures show good correlation with solid-state structures. collectionscanada.gc.ca |

| Relative Isomer Stabilities | NMR Spectroscopy of Reaction Products | Predicted thermodynamically favored isomers are consistent with experimentally observed product ratios. collectionscanada.gc.ca |

Applications of 1h Inden 1 Yl Trimethyl Silane in Advanced Chemical Synthesis and Materials Science

Ligands in Organometallic Catalysis

The indenyl fragment of 1H-Inden-1-yl(trimethyl)silane is a highly effective ligand for a variety of transition metals. The trimethylsilyl (B98337) group can be readily cleaved and replaced, providing a convenient route to a wide range of substituted indenyl ligands. This has made the compound a popular starting material for the synthesis of organometallic complexes with tailored catalytic properties.

Precursors to Metallocene Catalysts for Olefin Polymerization

This compound is a key precursor in the synthesis of metallocene catalysts, which are widely used in the production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). google.comhhu.de The indenyl ligand, once incorporated into a metallocene structure (typically with zirconium or hafnium as the central metal atom), can be modified to control the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. google.commdpi.com

The synthesis of these catalysts often involves the deprotonation of the indenyl ring with a strong base, followed by reaction with a metal halide. mdpi.com The trimethylsilyl group can be retained or removed during this process, depending on the desired final structure. The resulting metallocene complexes, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), become highly active catalysts for olefin polymerization. google.commdpi.com Researchers have developed methods to support these catalysts on solid materials like silica (B1680970), which is crucial for their use in industrial-scale polymerization processes. epo.orgd-nb.info

Table 1: Examples of Metallocene Catalysts Derived from Indenyl Precursors

| Catalyst Name | Metal Center | Bridge | Key Features |

|---|---|---|---|

| [Bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride | Zirconium | Dimethylsilyl | Separable rac and meso isomers for producing differentiated polyethylene products. mdpi.com |

| [(6-(tert-butoxy)hexyl)bis(4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl)(methyl)silane]zirconium dichloride | Zirconium | (6-(tert-butoxy)hexyl)(methyl)silyl | Designed for supported catalysts in polypropylene production. epo.org |

| silylene-bridged zirconocene (B1252598) complexes with Si-Cl or B-H functionality | Zirconium | Silylene with functional anchor | Covalently tethered to silica surfaces for isospecific propene polymerization. d-nb.info |

Chiral Ligand Design for Asymmetric Catalysis and Hydrosilylation

The indenyl scaffold of this compound can be readily modified to create chiral ligands for asymmetric catalysis. This allows for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. By introducing chiral substituents on the indenyl ring, chemists can create catalysts that selectively produce one enantiomer of a desired product over the other.

One important application of these chiral ligands is in asymmetric hydrosilylation. researchgate.netresearchgate.net This reaction involves the addition of a silicon-hydrogen bond across a double bond, and when catalyzed by a chiral complex, it can produce chiral organosilanes. These chiral silanes are valuable intermediates in organic synthesis. researchgate.net The design of these ligands is crucial for achieving high enantioselectivity. researchgate.net

Table 2: Applications in Chiral Ligand Design

| Catalytic Reaction | Ligand Type | Significance |

|---|---|---|

| Asymmetric Hydrosilylation of α,β-unsaturated ketones | Chiral P,O-type ligands | Synthesis of chiral ketones, which are important building blocks for pharmaceuticals. researchgate.netresearchgate.net |

| Asymmetric Alkene Hydrosilylation | (NHC)Ni(0) complexes | Branched-selective hydrosilylation with secondary and tertiary silanes. researchgate.net |

Building Blocks for Complex Organic Molecules

Beyond its use in catalysis, this compound serves as a versatile building block for the construction of complex organic molecules. The trimethylsilyl group can act as a protecting group or a reactive handle, facilitating a variety of carbon-carbon bond-forming reactions. thermofishersci.in

Total Synthesis of Natural Products and Bioactive Compounds

The indenyl framework is a common structural motif in a number of natural products and bioactive compounds. This compound and its derivatives provide a convenient starting point for the total synthesis of these complex molecules. acs.orgnih.govuni-konstanz.de The trimethylsilyl group can be used to control the regioselectivity of reactions and can be removed at a later stage of the synthesis. nih.gov This has enabled the synthesis of natural products with potential applications in medicine. kit.edu

Table 3: Examples of Natural Products and Bioactive Compounds Synthesized Using Indenyl Building Blocks

| Compound Name | Class | Significance |

|---|---|---|

| Acutifolone A, Bisacutifolone A and B | Sesquiterpenoids | Natural products with complex molecular architectures. acs.org |

| Hortonone C | Hexahydroazulenone | Natural product with in vitro activity against MCF-7 cancer cells. nih.gov |

| Waihoensene | Diterpene | Natural product with a unique carbon skeleton. uni-konstanz.de |

Access to Polycyclic and Spiro Ring Systems

The reactivity of the indenyl system in this compound allows for its use in the construction of intricate polycyclic and spirocyclic ring systems. core.ac.ukumich.eduresearchgate.net Spiro compounds, which contain two rings connected by a single common atom, are of particular interest due to their unique three-dimensional structures and their presence in many biologically active molecules. core.ac.uk The indenyl moiety can participate in cycloaddition reactions and other ring-forming transformations to generate these complex architectures. thieme-connect.com

Table 4: Synthesis of Complex Ring Systems

| Ring System | Synthetic Strategy | Significance |

|---|---|---|

| Spiro[indeno[1,2-b]quinoxalin-11,3'-pyrazole] | One-pot multi-component reaction | Efficient synthesis of novel heterocyclic spiro compounds. umich.eduresearchgate.net |

| Spiro[chromanone-hydantoin] derivatives | Spiro-to-spiro ring transformation | Access to a library of spiro bisheterocycles with potential biological activity. core.ac.uk |

| 3-(trimethylsilyl)-1H-inden-1-ols | Rhodium-catalyzed cycloaddition | High-yield and regioselective synthesis of functionalized indenes. thieme-connect.com |

Precursors for Advanced Materials

The silicon-containing nature of this compound makes it a valuable precursor for the synthesis of advanced materials with unique properties. researchgate.netgoogle.gm These materials can have applications in electronics, ceramics, and other high-technology fields. mdpi.com

The indenyl group can be polymerized or incorporated into larger polymer backbones, while the trimethylsilyl group can be modified to introduce other functionalities. dokumen.pub This allows for the creation of silicon-containing polymers with tailored thermal, mechanical, and electronic properties. researchgate.netgoogle.gmmdpi.com For example, the incorporation of silicon into polymer chains can enhance their thermal stability and conductivity. mdpi.com

Table 5: this compound as a Precursor for Advanced Materials

| Material Type | Synthetic Method | Potential Applications |

|---|---|---|

| Silicon-Containing Polymers | Ring-opening polymerization of silicon-bridged Current time information in Bangalore, IN.-ferrocenophanes | Precursors to magnetic ceramics and semiconducting materials. |

| Polysilanes, Polycarbosilanes, Polysilazanes | Various polymerization techniques | Preceramic polymers, molding materials, rubbers, photosensitive materials. google.gmdokumen.pub |

| Conducting Silicone-Based Polymers | Palladium-catalyzed coupling reactions, Grignard reactions | Optoelectronic materials, sensors, rechargeable batteries. mdpi.com |

Mixed Carbon/Silicon Materials Synthesis

This compound and its derivatives are valuable precursors in the synthesis of advanced mixed carbon/silicon materials. Organometallic derivatives of Group 14 elements, which include silicon, that feature bulky organic groups like the 1-indenyl moiety have been extensively researched for their potential applications. These compounds can serve as building blocks for materials that combine the properties of both carbon-based polymers and silicon-based ceramics.

Research into bis(inden-1-yl)dialkylsilane systems has highlighted their role as intermediates capable of leading to the formation of mixed carbon/silicon materials. lew.ro These systems are also investigated as potential precursors for ansa-metallocenes, which are utilized as catalysts in the polymerization of olefins. lew.ro The reactivity of the mono- and di-lithiated forms of these bis(inden-1-yl) systems further expands their utility in creating more complex molecular architectures. lew.ro The trimethylsilyl group in this compound influences the electronic properties and reactivity of the indenyl ring, making it a key component in the controlled synthesis of these sophisticated materials.

Chemical Vapor Deposition (CVD) Precursors

Organosilane compounds are crucial as precursors in Chemical Vapor Deposition (CVD), a process used to create thin films for various applications, particularly in the semiconductor industry. wikipedia.org While specific research detailing this compound as a CVD precursor is not extensively documented in readily available literature, the characteristics of similar organosilanes suggest its potential in this field. Volatility and thermal stability are key properties for a CVD precursor, allowing it to be vaporized and then decomposed on a heated substrate to form a thin film. researchgate.net

Compounds like trimethylsilane (B1584522) are used to deposit dielectric and barrier layers, as well as silicon carbide hard coatings, via plasma-enhanced CVD (PE-CVD) and low-pressure CVD (LP-CVD). wikipedia.org The process involves passing the volatilized precursor over the substrate, where it thermally decomposes. dtic.mil For instance, trimethyl(phenyl)silane has been successfully used to produce dielectric films of hydrogenated silicon carbide. researchgate.net Given that indenyl-based silanes can be synthesized and have been explored in related applications, this compound represents a potential single-source precursor for depositing silicon-carbon films. The choice of precursor in CVD is critical as it directly affects the composition, quality, and properties of the resulting film. kindle-tech.com

Table 1: Examples of Organosilane CVD Precursors and Their Applications

| Precursor | Deposition Method | Application/Film Type |

| Trimethylsilane | PE-CVD, LP-CVD | Dielectrics, Barrier Layers, Silicon Carbide Coatings wikipedia.org |

| Trimethyl(phenyl)silane | CVD | Hydrogenated Silicon Carbide Films researchgate.net |

| Methyltrichlorosilane | CVD | 3C-SiC Coatings chemrxiv.org |

| Hexamethyldisilane | CVD | 3C-SiC Coatings chemrxiv.org |

| Silicon Tetrachloride & Ethylene | Pulsed CVD | Superconformal 3C-SiC Coatings chemrxiv.org |

Applications in Radiochemistry for Isotopic Labeling (e.g., ¹¹C-Carboxylation)

A significant application of indenyl silanes, closely related to this compound, is in the field of radiochemistry for positron emission tomography (PET). Specifically, these compounds serve as substrates for ¹¹C-carboxylation, a key process for synthesizing PET radiotracers. Carbon-11 is a positron emitter with a short half-life, making it ideal for labeling bioactive molecules for in vivo imaging studies. nih.gov

A novel and efficient method for this labeling is the fluoride-mediated desilylation (FMDS) of organosilanes. nih.gov This approach leverages the high affinity between silicon and fluorine to generate a carbanion from an organosilane precursor. This carbanion then rapidly reacts with cyclotron-produced [¹¹C]CO₂ to form a ¹¹C-labeled carboxylic acid. nih.govchemrxiv.org

Research has demonstrated that bis(1H-inden-1-yl)dimethylsilane is an excellent substrate for this reaction. nih.govresearchgate.net It undergoes ¹¹C-carboxylation to produce the corresponding ¹¹C-carboxylic acid with high radiochemical yield, even at ambient temperatures. nih.govresearchgate.net This high reactivity and efficiency under mild conditions underscore the potential of indenyl silane (B1218182) structures in developing new PET tracers for molecular imaging.

Table 2: ¹¹C-Carboxylation of Organosilane Precursors via FMDS

| Precursor Substrate | Key Features | Result | Reference |

| bis(1H-inden-1-yl)dimethylsilane | Benzyltrimethylsilane type substrate | Gave corresponding ¹¹C-carboxylic acid with excellent yield at ambient temperature. | nih.govresearchgate.net |

| Alkynyltrimethylsilanes | sp-hybridized carbanion generation | Produced 3-substituted propiolic-[1-¹¹C]acid with excellent radiochemical yields. | nih.gov |

| Benzylsilanes | sp³-hybridized carbanion generation | Gave desired [¹¹C]phenyl acetic acids in good yields. | nih.gov |

| (Isopropenyloxy)trimethylsilane | Cesium enolate intermediate formation | Produced [1-¹¹C]acetoacetic acid. |

Development of Novel Reagents and Synthetic Intermediates

This compound and its hydrogenated analogue, (2,3-dihydro-1H-inden-1-yl)trimethylsilane, are versatile intermediates in organic and organometallic synthesis. ontosight.ai The presence of the trimethylsilyl group allows for a range of chemical transformations, making these compounds valuable starting materials for more complex molecules. Their reactivity can be precisely controlled by modifying substituents on the indenyl ring or by altering the silyl (B83357) group itself. ontosight.ai

These indenyl silane derivatives serve as precursors for a variety of materials, including pharmaceuticals and catalysts. ontosight.ai The indenyl framework is a common structural motif in many biologically active compounds and ligands for catalysis. For example, the development of novel gold-catalyzed reactions has led to the synthesis of highly functionalized indenes from precursors containing carbon-carbon triple bonds. bham.ac.uk Furthermore, the indenyl structure is a key component in the synthesis of complex heterocyclic systems, such as tricyclic quinazolines. The ability to introduce the indenyl moiety via an organosilane intermediate like this compound provides a powerful tool for synthetic chemists to construct intricate molecular architectures for various applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Trends in 1h Inden 1 Yl Trimethyl Silane Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of silyl (B83357) indenes is undergoing a significant transformation, driven by the principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency. yale.edutradebe.comsigmaaldrich.com Traditional methods often rely on multi-step processes involving stoichiometric reagents and harsh conditions, such as the low-temperature lithiation of indene (B144670) followed by quenching with a silyl halide, which can generate significant waste. rsc.orgcollectionscanada.gc.ca

Future research is focused on developing catalytic, atom-economical alternatives. A promising direction is the transition metal-catalyzed direct C–H functionalization of the indenyl framework. researchgate.net Recent breakthroughs include ruthenium-catalyzed domino reactions that construct silyl indenes from readily available aroylsilanes and acroleins. rsc.org This C-H alkylation/cyclization sequence is noted for its high atom and step-economy. rsc.orgresearcher.life Another innovative approach is the rhodium-catalyzed synthesis from aryl alkynes and hydrosilanes, which forges the silylindene skeleton via C-H bond activation. rsc.org These methods reduce the need for pre-functionalized starting materials and minimize the formation of byproducts, aligning with the green chemistry goal of reducing derivatives. acs.org

| Method | Key Features | Green Chemistry Alignment | Reference |

|---|---|---|---|

| Traditional Lithiation/Silylation | Requires strong base (e.g., n-BuLi), low temperatures, and stoichiometric reagents. | Low atom economy; generates salt byproducts; high energy demand. | rsc.orgcollectionscanada.gc.ca |

| Ru-catalyzed C-H Alkylation/Cyclization | Domino reaction using a ruthenium catalyst, acylsilanes, and aldehydes. | High atom and step-economy; catalytic process minimizes waste. | rsc.orgrsc.org |

| Rh-catalyzed Alkyne/Hydrosilane Cyclization | Couples two equivalents of an alkyne with one equivalent of a hydrosilane via C-H activation. | High atom economy; catalytic; forms complex products from simple precursors. | rsc.orggrafiati.com |

| Brønsted Acid-Catalyzed Cyclization | Intramolecular Friedel-Crafts reaction of aryl-substituted propargyl silanes. | Avoids transition metals; proceeds via a 1,2-silyl shift. | researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, researchers are uncovering the unique and sometimes unexpected reactivity of 1H-Inden-1-yl(trimethyl)silane. A key area of exploration is the dynamic behavior of the trimethylsilyl (B98337) group. The molecule can undergo a yale.edursc.org-sigmatropic rearrangement, also known as a "ring-whizzing" effect, where the silyl group migrates between positions on the indenyl ring. collectionscanada.gc.ca This fluxional behavior opens avenues for controlling reactivity and accessing different isomers.

Furthermore, the vinylsilane moiety within the structure is a versatile functional handle. It can participate in various transformations, including Hiyama coupling and electrophilic substitution. researchgate.net Research into Brønsted acid-catalyzed reactions of propargyl silane (B1218182) precursors has shown they can cyclize via a 1,2-silyl shift to form silyl indenes, which can then act as dienes in Diels-Alder cycloadditions. researchgate.netresearchgate.net Emerging trends point towards the use of photocatalysis and electrochemistry to drive unprecedented transformations. colab.wsnih.gov These methods offer the potential for novel bond formations under mild conditions, possibly enabling the synthesis of complex heterocyclic structures from indenylsilane scaffolds.

| Reaction Type | Description | Synthetic Potential | Reference |

|---|---|---|---|

| yale.edursc.org-Silyl Migration | Fluxional rearrangement of the silyl group around the five-membered ring of the indenyl system. | Control of isomeric products; dynamic combinatorial chemistry. | collectionscanada.gc.ca |

| Diels-Alder Cycloaddition | The silyl indene acts as a diene, reacting with dienophiles to form polycyclic structures. | Rapid construction of complex molecular frameworks. | researchgate.net |

| Electrophilic Substitution | Reaction at the vinylsilane moiety, often involving protodesilylation or other substitutions. | Functionalization of the indenyl ring system. | researchgate.net |

| Photocatalytic Transformations | Use of light and a photocatalyst to induce novel bond formations, potentially for creating new heterocyclic systems. | Access to unique molecular structures under mild, sustainable conditions. | nih.gov |

Design of Chiral Indenylsilane Catalysts with Enhanced Selectivity and Efficiency

The indenyl ligand is a cornerstone in organometallic chemistry, particularly in catalysts for olefin polymerization. rsc.orgacs.org A major future direction is the design of chiral indenyl ligands derived from silylindenes to perform asymmetric catalysis, creating one enantiomer of a product preferentially. numberanalytics.com Historically, the focus has been on C2-symmetric ligands. nih.gov However, recent advances highlight the power of non-symmetrical and planar chiral ligands. nih.govresearchgate.net

A groundbreaking development is the design of planar chiral indenyl rhodium complexes for highly enantioselective C-H functionalization reactions. nih.govkaist.ac.kr The design principle is shifting from relying solely on steric hindrance to incorporating electronic asymmetry within the catalyst structure to control selectivity. kaist.ac.kr By modifying the electronic properties of the indenyl ligand, often through substitution, researchers can fine-tune the catalyst's performance for specific reactions, leading to enhanced efficiency and selectivity. researchgate.net This allows for the synthesis of high-value, enantioenriched molecules that are crucial in pharmaceuticals and materials science. kaist.ac.kr

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

For indenylsilane chemistry, AI can accelerate progress in several key areas:

Reaction Optimization: ML algorithms can predict the optimal conditions (temperature, catalyst loading, solvent) for sustainable synthetic routes, reducing the number of experiments needed and minimizing waste. unive.it

Catalyst Design: AI can screen virtual libraries of substituted indenylsilane derivatives to identify promising candidates for new chiral catalysts, predicting their potential effectiveness and selectivity. catalysis-summit.comarxiv.org

Property Prediction: Geometric deep learning models like EquiReact and 3DReact are being developed to predict reaction barriers and other properties. arxiv.orgarxiv.orgacs.org While organosilicon compounds present a complex challenge for these models, their continued development will enable the in silico discovery of novel transformations and applications. arxiv.orgarxiv.org

| Application Area | AI/ML Contribution | Potential Impact | Reference |

|---|---|---|---|

| Synthesis | Bayesian optimization and active learning loops to refine reaction conditions. | Faster development of efficient and sustainable synthetic protocols. | unive.itarxiv.org |

| Catalyst Discovery | High-throughput virtual screening of ligand structures; generative models for novel catalyst design. | Accelerated identification of next-generation catalysts with superior performance. | catalysis-summit.commeryt-chemical.com |

| Reactivity Prediction | Geometric deep learning to predict reaction outcomes and activation energies. | Uncovering novel reactivity patterns and guiding experimental efforts. | arxiv.orgacs.org |

Expanding Applications in Materials Science, Optoelectronics, and Beyond

The unique electronic and structural properties of this compound make it an attractive building block for advanced materials. The silyl-substituted indenyl framework is already a key component in ansa-zirconocene and other metallocene catalysts used for the precise polymerization of olefins like propylene (B89431) and ethene. acs.orgacs.org

Future research aims to expand these applications significantly. The conjugated π-system of the indenyl ring suggests potential for use in organic electronics. ontosight.ai Derivatives of this compound could serve as precursors to organic semiconductors, finding roles in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The trimethylsilyl group can enhance solubility and stability, and its electronic influence can be used to tune the material's properties. ontosight.ai Furthermore, the ability of indenylsilanes to undergo controlled transformations and polymerizations opens the door to creating novel polymers and functional materials with tailored optical, electronic, or mechanical properties. collectionscanada.gc.carsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Inden-1-yl(trimethyl)silane, and what factors influence yield?